4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide CAS 1691731-50-6
4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide CAS 1691731-50-6
An In-depth Technical Guide to 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide and its Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound of interest, 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide, is a specific chemical entity. The provided CAS number, 1691731-50-6, corresponds to the related compound 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid[1][2]. This guide will focus on the requested carboxamide structure, leveraging established knowledge of the broader 4-aminopyrazole-3-carboxamide chemical class to provide a comprehensive technical overview.
Introduction: The Privileged Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3][4] Its structural and electronic properties make it a "privileged scaffold," capable of interacting with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs containing the pyrazole motif, such as the anti-inflammatory agent Celecoxib and several kinase inhibitors used in oncology like Ruxolitinib and Axitinib.[4][5] The 4-aminopyrazole-3-carboxamide core, in particular, has emerged as a critical pharmacophore for developing targeted therapies, especially in the realm of kinase inhibition.[6][7]
This guide provides a detailed technical overview of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide, a representative member of this important class. We will explore its chemical properties, a proposed synthetic pathway, its potential mechanism of action as a kinase inhibitor, and the experimental workflows necessary for its characterization and evaluation.
Chemical Properties and Characterization
While specific experimental data for 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide is not publicly available, we can predict its key physicochemical properties based on its structure and data from similar compounds. The molecule possesses key functional groups that govern its behavior: a primary amine, a nitrile, and a carboxamide, all attached to a substituted pyrazole ring. These features suggest potential for multiple hydrogen bond interactions, a critical factor in drug-target binding.
| Property | Predicted Value / Information | Source / Basis |
| CAS Number | 1691731-50-6 (for the corresponding carboxylic acid) | ChemScene[1][2] |
| Molecular Formula | C₇H₉N₅O | Calculated from structure[8] |
| Molecular Weight | 179.18 g/mol | Calculated from structure[8] |
| Topological Polar Surface Area (TPSA) | 110.72 Ų | Prediction based on similar structure[8] |
| Predicted LogP | -0.35 | Prediction based on similar structure[8] |
| Hydrogen Bond Donors | 2 | Prediction based on structure (Amine and Amide NH₂)[8] |
| Hydrogen Bond Acceptors | 5 | Prediction based on structure (Nitrile, Carbonyl, Amine, 2x Pyrazole N)[8] |
| Rotatable Bonds | 2 | Prediction based on structure[8] |
Synthesis Pathway: A Rational Approach
The synthesis of 4-aminopyrazole-3-carboxamides typically involves a multi-step sequence starting from readily available precursors. A plausible and efficient route for 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide is proposed below, based on established methodologies for similar heterocyclic systems.[9][10][11] The core strategy involves the construction of the substituted pyrazole ring followed by functional group manipulations.
The synthesis begins with the reaction of malononitrile with a suitable reagent to form an activated intermediate. This is followed by cyclization with hydrazine to form the pyrazole core. Subsequent alkylation and hydrolysis steps yield the target compound.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
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Synthesis of 3-Amino-4-cyanopyrazole: This key intermediate can be synthesized by reacting an appropriate activated alkene (derived from malononitrile) with hydrazine hydrate. This is a common and robust method for creating the 3-aminopyrazole core.[11]
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N-Alkylation: The 3-amino-4-cyanopyrazole is then alkylated on the N1 position. This is achieved by reacting it with 2-bromopropionitrile in the presence of a mild base like potassium carbonate in a polar aprotic solvent such as DMF. The regioselectivity of this step is crucial and often favors the N1 position.
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Selective Nitrile Hydrolysis: The final step involves the selective hydrolysis of the C3-nitrile to the corresponding carboxamide. This transformation must be carefully controlled to avoid hydrolysis of the cyanoethyl group's nitrile. This can often be achieved using controlled acidic or basic conditions, sometimes with peroxide-based methods.
Mechanism of Action: A Focus on Kinase Inhibition
Many 4-aminopyrazole-3-carboxamide derivatives have been identified as potent inhibitors of protein kinases.[6][7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. These inhibitors typically function as ATP competitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.
Given its structure, 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide is hypothesized to act as a Type I kinase inhibitor. The pyrazole-3-carboxamide core is known to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common feature of many successful kinase inhibitors.[6] The 4-amino group can form an additional hydrogen bond, further anchoring the molecule in the active site.
Caption: Competitive ATP-binding inhibition of a kinase pathway.
Application in Drug Discovery: A Screening Workflow
The primary application for a compound like 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide is in drug discovery, specifically as a starting point for developing targeted therapies. A typical workflow to evaluate its potential as a kinase inhibitor is outlined below.
Caption: Drug discovery workflow for a novel kinase inhibitor.
Protocol: In Vitro Kinase Inhibition Assay (Example: FLT3)
Fms-like tyrosine kinase 3 (FLT3) is a validated target in acute myeloid leukemia (AML), and several pyrazole derivatives show potent activity against it.[6][7]
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Reagents & Materials: Recombinant human FLT3 kinase, biotinylated peptide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound stock solutions (in DMSO), assay buffer.
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Assay Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 384-well plate, add 5 µL of the test compound dilution or control (DMSO). c. Add 10 µL of a kinase/substrate mixture to each well. d. Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme. e. Incubate the plate at room temperature for 1 hour. f. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. g. Read luminescence on a plate reader.
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Data Analysis: a. Convert luminescence readings to percent inhibition relative to controls. b. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the identity and purity of any synthesized compound. High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment.
Protocol: Reversed-Phase HPLC Method
This method is a standard starting point for analyzing polar heterocyclic compounds.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Rationale: The C18 column provides good retention for moderately polar compounds. The TFA acts as an ion-pairing agent to improve peak shape for the basic amine group.[12] A gradient elution ensures that the compound elutes with a good peak shape and that any impurities with different polarities are well-separated.
Conclusion
While 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide is not a widely studied compound, its core structure represents a highly valuable scaffold in medicinal chemistry. Based on extensive research into related analogues, it holds significant potential as a kinase inhibitor. The synthetic routes are well-established, and the workflows for its biological evaluation and analytical characterization are robust. This guide provides a comprehensive framework for researchers and drug developers to begin investigating this and similar molecules, underscoring the enduring importance of the pyrazole scaffold in the quest for new therapeutics.[13][14]
References
- IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
- Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
- MDPI. (2022, December 8).
- PMC. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
- PMC. (n.d.).
- Google Patents. (n.d.). DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
- ChemScene. (n.d.). 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide.
- PubChem. (n.d.). 4-amino-1-(3-cyanopropyl)-1H-pyrazole-3-carboxamide.
- Google Patents. (n.d.).
- JOCPR. (n.d.).
- ResearchGate. (n.d.). Scheme 1. Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and....
- Semantic Scholar. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
- PMC. (n.d.). Current status of pyrazole and its biological activities.
- ChemScene. (n.d.). 1691731-50-6 | 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid.
- BLDpharm. (n.d.). 1691731-50-6|4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid.
- PubMed. (n.d.).
- ACS Publications. (2024, February 9). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.
- PMC. (2023, January 17).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2019, July 22). A Review on Pyrazole chemical entity and Biological Activity.
- MilliporeSigma. (n.d.). Sodium 1-heptanesulfonate, 22767-50-6, free-flowing Redi-Dri powder, RDD042, Sigma-Aldrich.
- Benchchem. (n.d.).
- CymitQuimica. (n.d.).
- Biointerface Research in Applied Chemistry. (2024, July 19). The Latest Progress on the Preparation and Biological activity of Pyrazoles.
- Carl ROTH. (n.d.). Heptane-1-sulphonic acid sodium salt, 100 g, glass.
- Alfa Chemistry. (n.d.).
- Der Pharma Chemica. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride | 1049763-78-1.
- precisionFDA. (n.d.). 3-AMINO-1H-PYRAZOLE-4-CARBOXAMIDE.
- CymitQuimica. (n.d.).
- ResearchGate. (n.d.). (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1691731-50-6|4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. ijnrd.org [ijnrd.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. chemscene.com [chemscene.com]
- 9. Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. benchchem.com [benchchem.com]
- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
